molecular formula C2H5FO3S B6173300 2-fluoroethane-1-sulfonic acid CAS No. 77898-47-6

2-fluoroethane-1-sulfonic acid

Cat. No. B6173300
CAS RN: 77898-47-6
M. Wt: 128.1
InChI Key:
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Description

2-Fluoroethane-1-sulfonic acid, also known as FES, is a highly versatile chemical compound. It is a monofluorinated sulfonic acid, which means that it is composed of a single fluorine atom attached to a sulfonic acid group. FES is a colorless, odorless, and volatile liquid, with a boiling point of -22.5°C and a melting point of -87.2°C. It is highly soluble in water and has a wide range of applications in the fields of chemical synthesis, scientific research, and industrial processes.

Mechanism of Action

The mechanism of action of 2-fluoroethane-1-sulfonic acid is complex, as it is a highly reactive compound. When 2-fluoroethane-1-sulfonic acid is added to a reaction mixture, it acts as a catalyst, which increases the rate of the reaction by providing an alternative pathway for the reaction to proceed. The catalytic action of 2-fluoroethane-1-sulfonic acid is due to its ability to form reactive intermediates, which can then react with other molecules in the reaction mixture.
Biochemical and Physiological Effects
2-fluoroethane-1-sulfonic acid has a variety of biochemical and physiological effects. It has been shown to increase the solubility of certain compounds, increase the reactivity of certain compounds, and increase the stability of certain compounds. It has also been shown to have antimicrobial activity, and to have an effect on the metabolism of certain compounds. Additionally, 2-fluoroethane-1-sulfonic acid has been shown to have an effect on the transport of certain compounds across cell membranes.

Advantages and Limitations for Lab Experiments

2-fluoroethane-1-sulfonic acid has several advantages and limitations in laboratory experiments. One of the main advantages of using 2-fluoroethane-1-sulfonic acid is its high reactivity, which can make it a useful reagent for a variety of reactions. Additionally, 2-fluoroethane-1-sulfonic acid is relatively inexpensive and easy to obtain. However, 2-fluoroethane-1-sulfonic acid is also highly volatile, and can pose a safety hazard if not handled properly. Additionally, 2-fluoroethane-1-sulfonic acid can be difficult to store, as it can easily evaporate.

Future Directions

The use of 2-fluoroethane-1-sulfonic acid in scientific research is still a relatively new field, and there are many potential future directions. One potential direction is the development of new methods for the synthesis of fluorinated compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 2-fluoroethane-1-sulfonic acid, as well as its potential applications in industrial processes. Finally, further research could be done to explore the potential uses of 2-fluoroethane-1-sulfonic acid as a catalyst in the synthesis of organic compounds.

Synthesis Methods

2-fluoroethane-1-sulfonic acid can be synthesized in a variety of ways, including the reaction of ethane-1-sulfonic acid with fluoroethanol, the reaction of ethane-1-sulfonyl chloride with fluoroethanol, and the reaction of ethane-1-sulfonyl fluoride with fluoroethanol. In each of these reactions, the fluoroethanol acts as a source of fluorine, which is then attached to the sulfonic acid group.

Scientific Research Applications

2-fluoroethane-1-sulfonic acid is widely used in scientific research, as it is a versatile and powerful reagent. It can be used as a catalyst in the synthesis of organic compounds, as a precursor for the synthesis of fluorinated compounds, and as a reagent for the synthesis of fluorinated polymers. Additionally, 2-fluoroethane-1-sulfonic acid can be used to modify the properties of a variety of compounds, including polymers, surfactants, and solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-fluoroethane-1-sulfonic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethylene", "Sulfur trioxide", "Hydrogen fluoride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Ethylene is reacted with sulfur trioxide in the presence of a catalyst to form ethylene sulfonic acid.", "Step 2: Ethylene sulfonic acid is reacted with hydrogen fluoride to form 2-fluoroethane-1-sulfonic acid.", "Step 3: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt of 2-fluoroethane-1-sulfonic acid.", "Step 4: The sodium salt is acidified with hydrochloric acid to regenerate the free acid.", "Step 5: The product is purified by recrystallization from water, followed by drying over sodium sulfate." ] }

CAS RN

77898-47-6

Product Name

2-fluoroethane-1-sulfonic acid

Molecular Formula

C2H5FO3S

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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